molecular formula C8H10BBrO3 B14027975 4-Bromo-3-ethoxyphenylboronic acid

4-Bromo-3-ethoxyphenylboronic acid

Cat. No.: B14027975
M. Wt: 244.88 g/mol
InChI Key: OHSVDJRCIKCIKY-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyphenylboronic acid is a boronic acid derivative featuring a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals. The bromine substituent enhances electrophilicity, facilitating aryl-aryl bond formation, while the ethoxy group modulates electronic and steric properties, influencing solubility and reactivity .

Properties

IUPAC Name

(4-bromo-3-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVDJRCIKCIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxyphenylboronic acid typically involves the borylation of 4-bromo-3-ethoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for 4-Bromo-3-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethoxy)phenylboronic Acid

  • Structure : Bromine (4-position) and trifluoromethoxy (-OCF₃) at 3-position.
  • Comparison : The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the boronic acid compared to the ethoxy group. This enhances electrophilicity but may reduce stability under basic conditions. Applications include synthesis of fluorinated aromatic compounds .

4-Bromo-2-chloro-6-methylphenylboronic Acid

  • Structure : Bromine (4-position), chlorine (2-position), and methyl (6-position).
  • Comparison : Chlorine introduces steric hindrance and electron withdrawal, while the methyl group increases hydrophobicity. This compound is less reactive in Suzuki couplings compared to the target due to steric effects at the 2-position .

3-Bromo-2-ethoxy-6-fluorophenylboronic Acid

  • Structure : Bromine (3-position), ethoxy (2-position), and fluorine (6-position).
  • Comparison : Fluorine’s electronegativity enhances para-directing effects, altering regioselectivity in cross-couplings. The ethoxy group here is meta to boron, reducing conjugation effects compared to the target compound’s 3-ethoxy substituent .

Electronic and Steric Effects

[4-(Bromoacetyl)-3-fluorophenyl]boronic Acid

  • Structure : Bromoacetyl (4-position) and fluorine (3-position).
  • Comparison : The bromoacetyl group introduces a reactive ketone moiety, enabling post-functionalization (e.g., nucleophilic substitutions). However, the bulky acetyl group reduces boronic acid stability during storage .

B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic Acid

  • Structure : Bromine (3-position), ethoxy (2-position), and methyl (5-position).
  • Ethoxy’s position (2-position) further limits resonance stabilization of the boronic acid compared to the target’s 3-ethoxy substituent .

4-(Ethoxycarbonyl)phenylboronic Acid

  • Structure : Ethoxycarbonyl (-COOEt) at the 4-position.
  • Comparison : The ethoxycarbonyl group enhances solubility in polar solvents (e.g., DMF, DMSO) but introduces hydrolysis sensitivity. Safety protocols for similar compounds recommend rigorous eye and skin protection during handling .

Tabulated Comparison of Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features Applications/Notes
4-Bromo-3-ethoxyphenylboronic Acid Br (4), -OCH₂CH₃ (3) ~230.89 (estimated) Moderate electrophilicity, good stability Suzuki couplings, drug intermediates
4-Bromo-3-(trifluoromethoxy)phenylboronic Acid Br (4), -OCF₃ (3) 285.97 High electrophilicity, lower thermal stability Fluorinated aromatic synthesis
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic Acid Br (3), -OCH₂CH₃ (2), -CH₃ (5) 259.92 Steric hindrance, reduced coupling kinetics Specialty polymers
[4-(Bromoacetyl)-3-fluorophenyl]boronic Acid BrCO- (4), F (3) 277.94 Reactive ketone, instability in moisture Bifunctional cross-linkers

Biological Activity

4-Bromo-3-ethoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its various biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions. The molecular formula is C10H12BBrO3, and it has a molecular weight of approximately 273.92 g/mol.

Biological Activities

The biological activities of boronic acids, including this compound, have been extensively studied. Key areas of activity include:

  • Anticancer Activity : Boronic acids have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been investigated for their ability to inhibit proteasome activity, which is crucial in cancer cell survival.
  • Antibacterial and Antiviral Activity : Research indicates that boronic acids can exhibit antibacterial properties against various pathogens. They also show potential as antiviral agents by interfering with viral replication processes.
  • Insulin Interaction : A theoretical model has been developed to study the interaction between boronic acids and insulin. This interaction can enhance the therapeutic efficacy of insulin in diabetic treatments by improving its stability and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

  • Anticancer Studies :
    • A study reported that boronic acid derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of proteasome function, leading to apoptosis in cancer cells .
  • Antiviral Applications :
    • In a review discussing the medicinal applications of boronic acids, it was noted that these compounds can act as inhibitors against viral enzymes, showcasing their potential in antiviral drug development .
  • Insulin Stability Enhancement :
    • Computational studies indicated that certain boronic acids could stabilize insulin by forming strong interactions with its active site, potentially leading to improved formulations for diabetes management .

Data Table: Summary of Biological Activities

Activity Type Description Mechanism References
AnticancerInhibition of cancer cell proliferationProteasome inhibition
AntibacterialActivity against pathogenic bacteriaDisruption of bacterial metabolism
AntiviralInhibition of viral replicationTargeting viral enzymes
Insulin InteractionStabilization and enhanced efficacyBinding to insulin's active site

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